molecular formula C6H10N4O B15053255 2,4-Diamino-5-methoxymethylpyrimidine CAS No. 54236-98-5

2,4-Diamino-5-methoxymethylpyrimidine

Cat. No.: B15053255
CAS No.: 54236-98-5
M. Wt: 154.17 g/mol
InChI Key: MICPTYSZVFPCLL-UHFFFAOYSA-N
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Description

2,4-Diamino-5-methoxymethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-methoxymethylpyrimidine typically involves the reaction of 2,4-diamino-6-chloropyrimidine with methanol under basic conditions. The reaction is carried out in the presence of a base such as sodium methoxide or potassium carbonate, which facilitates the substitution of the chlorine atom with a methoxymethyl group .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-methoxymethylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides and reduction to form amines.

    Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, oxides, and Schiff bases, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-methoxymethylpyrimidine involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides required for DNA replication and cell division, making it effective against rapidly dividing cells such as bacteria and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-5-methoxymethylpyrimidine is unique due to its methoxymethyl group, which imparts distinct chemical properties and biological activities compared to other pyrimidine derivatives. This structural variation can lead to differences in binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug development .

Properties

CAS No.

54236-98-5

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

5-(methoxymethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C6H10N4O/c1-11-3-4-2-9-6(8)10-5(4)7/h2H,3H2,1H3,(H4,7,8,9,10)

InChI Key

MICPTYSZVFPCLL-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C(N=C1N)N

Origin of Product

United States

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